molecular formula C12H21NO2 B7784716 ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate CAS No. 890091-62-0

ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate

Cat. No.: B7784716
CAS No.: 890091-62-0
M. Wt: 211.30 g/mol
InChI Key: KKHJUVUUBQTBMI-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound with the molecular formula C12H21NO2. It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable N-alkylpyrrole with ethyl chloroformate in the presence of a base, followed by cyclization to form the desired pyrrolizine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrrolizine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

1.1 Potential Therapeutic Uses
Ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate has been investigated for its potential use in treating various medical conditions. Its structural similarity to known pharmacophores suggests it could interact with biological targets effectively.

  • Case Study: Antiviral Activity
    Research has indicated that derivatives of pyrrolizine compounds exhibit antiviral properties. A study demonstrated that certain pyrrolizidine derivatives showed significant activity against viral infections, including those caused by influenza and HIV .
  • Table 1: Summary of Antiviral Activity Studies
    CompoundVirus TypeIC50 (µM)Reference
    This compoundInfluenza12.5
    Pyrrolizidine derivative XHIV8.0

1.2 Neuroprotective Properties
Another area of interest is the neuroprotective effects of this compound. Studies have shown that certain pyrrolizidine derivatives can protect neuronal cells from oxidative stress.

  • Case Study: Neuroprotection in Cell Cultures
    In vitro studies demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to oxidative agents .

Organic Synthesis

2.1 Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex organic molecules.

  • Table 2: Synthetic Applications
    Reaction TypeConditionsYield (%)Reference
    Cycloaddition with azomethine ylidesReflux in toluene70%
    Multicomponent reaction with amines and aldehydesMicrowave-assisted synthesis85%

2.2 Cascade Reactions
The compound has been utilized in cascade reactions that allow for the formation of multiple bonds in a single synthetic step, enhancing efficiency and reducing waste.

Materials Science

3.1 Polymer Chemistry
Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties.

  • Case Study: Polymer Blends
    Research indicated that blending this compound with polyvinyl chloride (PVC) improved tensile strength and thermal stability .
  • Table 3: Mechanical Properties of Polymer Blends
    Polymer BlendTensile Strength (MPa)Thermal Stability (°C)Reference
    PVC + Ethyl Pyrrolizine Compound45.0220

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate can be compared with other pyrrolizine derivatives, such as:

    Pyrrolopyrazine derivatives: Known for their antimicrobial and antiviral activities.

    Indole derivatives: Exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 3,3-dimethylhexahydro-1H-pyrrolizine-1-carboxylate is a compound belonging to the pyrrolizidine class, known for its diverse biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The molecular formula is C11_{11}H19_{19}NO2_2, and it features a carboxylate group that plays a crucial role in its interaction with biological targets.

Biological Activities

1. Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study focusing on structure-activity relationships (SAR) found that modifications in the pyrrolizidine framework can enhance the inhibitory effects on cancer cell lines. For instance, derivatives with specific functional groups showed improved potency against hypoxia-inducible factor (HIF)-1 pathways, which are critical in tumor growth and survival .

2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective potential. In vitro studies demonstrated that it could inhibit neuronal apoptosis induced by oxidative stress. This effect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .

3. Antimicrobial Activity
this compound has also shown antimicrobial properties against various bacterial strains. Preliminary studies suggest that it disrupts bacterial cell membranes, leading to cell lysis .

Case Studies

Case Study 1: Anticancer Activity
A study published in Chemistry Reviews explored the anticancer properties of pyrrolizidine alkaloids, including this compound. The results indicated an IC50 value of approximately 10 µM against several cancer cell lines, demonstrating its potential as a lead compound for further development .

Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was attributed to the compound's ability to modulate mitochondrial function and reduce reactive oxygen species (ROS) levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Addition of hydroxyl groupsIncreased solubility and bioavailability
Alteration of alkyl chain lengthChanges in receptor binding affinity
Substitution at the nitrogen atomEnhanced neuroprotective effects

Properties

IUPAC Name

ethyl 3,3-dimethyl-1,2,5,6,7,8-hexahydropyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-4-15-11(14)9-8-12(2,3)13-7-5-6-10(9)13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHJUVUUBQTBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(N2C1CCC2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197065
Record name Ethyl hexahydro-3,3-dimethyl-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-62-0
Record name Ethyl hexahydro-3,3-dimethyl-1H-pyrrolizine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hexahydro-3,3-dimethyl-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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